molecular formula C30H30N2O6 B5822364 [(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate

[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate

Cat. No.: B5822364
M. Wt: 514.6 g/mol
InChI Key: OEOZWNSFIULUAC-QVTSOHHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate is a complex organic compound characterized by its unique structure, which includes an indole core and butoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of butoxybenzoyl groups. Common reagents used in these reactions include butyl bromide, benzoyl chloride, and indole derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: This compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share the indole core structure and may have similar chemical properties and reactivity.

    Butoxybenzoyl compounds: These compounds contain butoxybenzoyl groups and may exhibit similar biological activities.

    Other substituted indoles: These compounds have various substituents on the indole core, which can influence their chemical and biological properties.

Properties

IUPAC Name

[(Z)-[1-(4-butoxybenzoyl)-2-oxoindol-3-ylidene]amino] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O6/c1-3-5-19-36-23-15-11-21(12-16-23)28(33)32-26-10-8-7-9-25(26)27(29(32)34)31-38-30(35)22-13-17-24(18-14-22)37-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3/b31-27-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOZWNSFIULUAC-QVTSOHHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)OCCCC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=C(C=C4)OCCCC)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.